molecular formula C8H9N5O B1329281 3-amino-2-hydrazinoquinazolin-4(3H)-one CAS No. 19062-39-6

3-amino-2-hydrazinoquinazolin-4(3H)-one

Cat. No. B1329281
CAS RN: 19062-39-6
M. Wt: 191.19 g/mol
InChI Key: XVRQEQRJAXBHPD-UHFFFAOYSA-N
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Description

3-Amino-2-hydrazinoquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family, a class of compounds known for their diverse biological activities. The quinazolinone core structure is a fused bicyclic system consisting of a benzene ring joined to a pyrimidine ring. This core structure serves as a scaffold for various substitutions that can modify the compound's chemical and biological properties.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the condensation of 2-aminobenzamide with aldehydes or ketones. For instance, 2,3-dihydroquinazolin-4(1H)-ones have been synthesized using ZrCl4 as a catalyst in ethanol at room temperature, which offers a mild and efficient method with simple workup and purification . Another approach for the synthesis of quinazolinone derivatives includes the reaction of 2-aminobenzohydrazides with aldehydes or ketones in ionic liquids catalyzed by iodine, which allows for the structural diversification of quinazolinone derivatives .

Molecular Structure Analysis

The molecular structure of 3-amino-2-hydrazinoquinazolin-4(3H)-one is characterized by the presence of amino and hydrazino groups attached to the quinazolinone core. This structure has been utilized in fragment-based drug discovery, where 2-aminoquinazolin-4(3H)-ones were identified as inhibitors of malaria digestive vacuole plasmepsins . The X-ray structure of the complex revealed how these compounds bind to the enzyme, providing insights for further optimization.

Chemical Reactions Analysis

Quinazolinone derivatives can participate in various chemical reactions due to their reactive sites. For example, 2-aminoquinazolin-4(3H)-one has been used as an organocatalyst for the synthesis of tertiary amines, demonstrating its potential in the activation of aldehydes via noncovalent interactions . Additionally, the synthesis of 3-arylideneaminoquinazolin-4(1H)-one derivatives through the reaction of 2-aminobenzohydrazides with aldehydes or ketones highlights the reactivity of the quinazolinone scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their substituents. For instance, the introduction of a hydrazine core in tetrahydro-β-carboline-4-aminoquinoline conjugates resulted in increased cytotoxicity against mammalian cells, indicating the impact of structural modifications on biological activity . The antimicrobial activity of novel hydrazinyl quinazoline amine derivatives further exemplifies the importance of the quinazolinone core in medicinal chemistry .

Scientific Research Applications

Enzyme Inhibition Properties

3-Amino-2-hydrazinoquinazolin-4(3H)-one derivatives exhibit significant inhibition properties against several metabolic enzymes, including α-glucosidase, acetylcholinesterase, and human carbonic anhydrases I and II. These compounds show a range of Ki values, indicating their potential in biochemical applications (Tokalı et al., 2021).

Antifungal Activity

Novel quinazolin-4(3H)-one derivatives, including 3-amino-2-hydrazinyl-6-iodoquinazolin-4(3H)-one, have shown promising antifungal activities. These compounds have been synthesized and tested for their effectiveness against various fungal strains, highlighting their potential use in antifungal treatments (El-Hashash et al., 2015).

Tautomerism Studies

The study of tautomerism in compounds like 3-amino-2-hydrazinoquinazolin-4(3H)-one contributes to our understanding of chemical equilibria and molecular structures. Research in this area focuses on identifying the dominant forms of these compounds in various solvents (Ghiviriga et al., 2009).

Synthesis and Modification for Metabolic Effects

Compounds derived from 3-amino-2-hydrazinoquinazolin-4(3H)-one have been explored for their effects on carbohydrate metabolism. The synthesis and modification of these compounds aim to discover new hypoglycemic agents, potentially useful in diabetes treatment (Martynenko et al., 2019).

Anticonvulsant Properties

Research on 3-amino-4(3H)-quinazolinones, a related compound, suggests potential anticonvulsant activities. This points towards the possibility of using 3-amino-2-hydrazinoquinazolin-4(3H)-one derivatives in developing treatments for seizure disorders (Kornet et al., 1983).

Plasmepsin Inhibition for Malaria Treatment

Derivatives of 2-aminoquinazolin-4(3H)-ones, closely related to 3-amino-2-hydrazinoquinazolin-4(3H)-one, have been identified as inhibitors of malaria digestive vacuole plasmepsins. This research opens up pathways for developing new antimalarial agents (Rasina et al., 2016).

Anti-inflammatory Potential

Studies have demonstrated the anti-inflammatory potential of (3H-quinazoline-4-ylidene)hydrazides, synthesized using 3-amino-2-hydrazinoquinazolin-4(3H)-one. These compounds have shown significant activity in reducing formalin-induced paw edema in rats, indicating their potential as anti-inflammatory agents (Martynenko et al., 2020).

Corrosion Inhibition

Schiff bases derived from 3-amino-2-hydrazinoquinazolin-4(3H)-one have been employed as corrosion inhibitors, showcasing their stability and efficiency in protecting mild steel against acid corrosion (Jamil et al., 2018).

properties

IUPAC Name

3-amino-2-hydrazinylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-12-8-11-6-4-2-1-3-5(6)7(14)13(8)10/h1-4H,9-10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRQEQRJAXBHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172550
Record name 4(3H)-Quinazolinone, 3-amino-2-hydrazino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2-hydrazinoquinazolin-4(3H)-one

CAS RN

19062-39-6
Record name 4(3H)-Quinazolinone, 3-amino-2-hydrazino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019062396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 3-amino-2-hydrazino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 134 g of the product of Step B and 670 ml of hydrazine hydrate was refluxed with stirring for about 5 hours until evolution of ammonia ceased and the mixture was cooled slightly and was diluted with 670 ml of water. The mixture was cooled to room temperature and was filtered and the product was rinsed with water and methanol and dried to obtain 101.5 of 3-amino-2-hydrazino-quinazolin-4(3H)-one.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
670 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
670 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R NS-Ar, MR RH - Progress in Heterocyclic Chemistry: A Critical …, 2013 - books.google.com
A new synthesis of the pyrazolo [3, 4-d] pyridazine ring system uses the readily available isoxazolo [3, 4-d] pyridazinones (4) which, with ceric ammonium nitrate and hydrazine, react via …
Number of citations: 0 books.google.com

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